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Compound of Interest

Compound Name: Lixumistat hydrochloride

Cat. No.: B12421133 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacokinetics,

and Mechanism of Action of a Novel Mitochondrial Complex I Inhibitor and AMPK Activator.

Introduction
Lixumistat hydrochloride (formerly known as IM156) is an investigational, orally bioavailable

small molecule that has garnered significant interest in the fields of oncology and fibrosis. As a

potent inhibitor of mitochondrial complex I and an activator of AMP-activated protein kinase

(AMPK), Lixumistat targets fundamental cellular metabolic and signaling pathways that are

often dysregulated in disease. This technical guide provides a comprehensive overview of the

chemical and biological properties of Lixumistat hydrochloride, intended for researchers,

scientists, and drug development professionals.

Chemical Structure and Properties
Lixumistat is a biguanide derivative, sharing a structural class with the widely used anti-diabetic

medication, metformin.
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Identifier Value

IUPAC Name

N'-[imino-[[4-

(trifluoromethoxy)phenyl]amino]methyl]pyrrolidin

e-1-carboximidamide hydrochloride

Synonyms IM156, HL156A

CAS Number 1422365-93-2 (free base)

Molecular Formula C₁₃H₁₆F₃N₅O · HCl

Molecular Weight 351.76 g/mol (hydrochloride salt)

SMILES
C1CCN(C1)/C(=N/C(=N/C2=CC=C(C=C2)OC(F

)(F)F)N)/N.Cl

Physicochemical Properties
A comprehensive summary of the known physicochemical properties of Lixumistat is presented

below. Data for the hydrochloride salt is provided where available; otherwise, data for the free

base is indicated.

Property Value Source

Appearance White to off-white solid Inferred

Solubility
DMSO: ≥ 25 mg/mL Ethanol:

20 mg/mL Water: Insoluble
[1]

Melting Point Data not available

pKa Data not available

LogP Data not available

Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical models and human clinical

trials, demonstrating the oral bioavailability of Lixumistat.
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Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters are not yet publicly available in peer-reviewed

literature.

Clinical Pharmacokinetics
A Phase 1 dose-escalation study in patients with advanced solid tumors has been completed.

[2] In this study, Lixumistat was administered orally, and a recommended Phase 2 dose (RP2D)

was determined based on safety and tolerability.[2]

In a Phase 1b trial (NCT05497778) for advanced pancreatic cancer, Lixumistat was

administered orally at doses of 400 mg and 800 mg once daily in combination with gemcitabine

and nab-paclitaxel.[3] The 400 mg once daily dose was identified as the RP2D for the

combination therapy.[3]

Mechanism of Action
Lixumistat exerts its biological effects through a dual mechanism: the inhibition of mitochondrial

complex I of the electron transport chain and the subsequent activation of AMP-activated

protein kinase (AMPK).

Inhibition of Mitochondrial Complex I and Oxidative
Phosphorylation (OXPHOS)
Lixumistat is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase),

the first and largest enzyme of the electron transport chain.[4] By inhibiting complex I,

Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease

in mitochondrial respiration and ATP production.[4][5] Cancer cells, particularly those that are

resistant to therapy, often exhibit a high dependency on OXPHOS for their energy demands.[1]

By targeting this metabolic vulnerability, Lixumistat can selectively induce an energy crisis in

tumor cells.[1]
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Lixumistat's Inhibition of OXPHOS

Activation of AMP-activated Protein Kinase (AMPK)
The inhibition of mitochondrial respiration by Lixumistat leads to an increase in the cellular

AMP:ATP ratio. This shift in the cellular energy status is a primary trigger for the activation of

AMPK, a master regulator of cellular metabolism.[5] Activated AMPK works to restore energy

homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic

pathways that consume ATP.
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Anti-Cancer Effects
The anti-cancer activity of Lixumistat is primarily attributed to its ability to induce metabolic

stress in tumor cells that are highly reliant on oxidative phosphorylation.[1] This includes many

types of solid tumors, and there is a particular focus on therapy-resistant cancers which often

upregulate OXPHOS to survive.[1]

Anti-Fibrotic Effects
In the context of fibrosis, Lixumistat has been shown to inhibit the activation of fibroblasts into

myofibroblasts, a key event in the progression of fibrotic diseases.[5] This effect is mediated by

its ability to interfere with the signaling of Transforming Growth Factor-beta (TGF-β), a potent

pro-fibrotic cytokine.[5] The inhibition of OXPHOS and activation of AMPK by Lixumistat appear

to be central to its anti-fibrotic mechanism.[5]

TGF-β

Fibroblast

Activates

Myofibroblast
(Collagen Production)

Differentiation

Lixumistat Inhibits Activation

Click to download full resolution via product page

Lixumistat's Anti-Fibrotic Mechanism

Experimental Protocols
Detailed, publicly available experimental protocols for Lixumistat are limited. However, based

on its mechanism of action, standard assays can be employed to evaluate its activity.

In Vitro Assays
Mitochondrial Respiration Assay: The effect of Lixumistat on cellular oxygen consumption

rates (OCR) can be measured using extracellular flux analyzers (e.g., Seahorse XF

Analyzer). This assay directly assesses the inhibition of mitochondrial respiration.
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AMPK Activation Assay: Western blotting can be used to detect the phosphorylation of

AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), as

markers of AMPK activation.

Cell Viability and Apoptosis Assays: Standard assays such as MTT, CellTiter-Glo, or flow

cytometry-based apoptosis assays (e.g., Annexin V/PI staining) can be used to determine

the cytotoxic and pro-apoptotic effects of Lixumistat on cancer cell lines.

Fibroblast to Myofibroblast Differentiation Assay: Primary human lung fibroblasts can be

stimulated with TGF-β in the presence or absence of Lixumistat. The differentiation into

myofibroblasts can be assessed by immunofluorescence or western blotting for α-smooth

muscle actin (α-SMA) expression.

In Vivo Models
Cancer Xenograft Models: The anti-tumor efficacy of Lixumistat can be evaluated in various

cancer xenograft models. Tumor growth inhibition, survival, and pharmacodynamic markers

(e.g., p-AMPK in tumor tissue) are key endpoints.

Bleomycin-Induced Pulmonary Fibrosis Model: This is a standard preclinical model to assess

anti-fibrotic therapies. Lixumistat can be administered prophylactically or therapeutically, and

the extent of fibrosis is typically evaluated by histology (e.g., Masson's trichrome staining)

and measurement of collagen content in the lungs.

Clinical Development
Lixumistat is currently in clinical development for several indications.

Oncology: A Phase 1b clinical trial (NCT05497778) is evaluating Lixumistat in combination

with gemcitabine and nab-paclitaxel for the first-line treatment of advanced pancreatic

cancer.[3] Preliminary results have shown encouraging anti-tumor activity.[3]

Fibrosis: Clinical development in fibrotic indications is also underway.

Conclusion
Lixumistat hydrochloride is a promising clinical candidate with a novel dual mechanism of

action targeting cellular metabolism. By inhibiting mitochondrial complex I and activating AMPK,
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it has the potential to address the unmet medical needs in various cancers and fibrotic

diseases. Further research and clinical investigation are warranted to fully elucidate its

therapeutic potential. This guide provides a foundational understanding of Lixumistat for the

scientific community to build upon in future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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